N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide
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Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis of these compounds involved the use of commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C15H19N7O2 . Its average mass is 329.357 Da and its monoisotopic mass is 329.160034 Da .Chemical Reactions Analysis
The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed . The results were summarized in a figure .Scientific Research Applications
Synthetic Pathways and Chemical Synthesis
Compounds within the [1,2,4]triazolo[4,3-a]pyrazine class have been explored for their synthetic versatility and potential in creating novel chemical entities. For example, the synthesis of 2H-pyran-2-ones and fused pyran-2-ones from related compounds underlines the utility of these frameworks in generating diverse heterocyclic systems with potential applications in material science and drug development (Kočevar et al., 1992).
Biological Activities
A noteworthy aspect of [1,2,4]triazolo[4,3-a]pyrazine derivatives is their significant biological activities. For instance, some derivatives have shown promising antibacterial and anticancer properties, with specific compounds demonstrating potent cytotoxicity against cancer cell lines and excellent antibacterial activity against a range of pathogens (Mallisetty et al., 2022). These findings suggest potential therapeutic applications of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide related compounds in treating infectious diseases and cancer.
Agricultural Applications
In addition to medicinal chemistry, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as possessing herbicidal activity. This indicates their potential use in agricultural settings for weed control, contributing to the optimization of crop protection strategies (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as triazolopyrazine derivatives, have been shown to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
Similar compounds have been found to inhibit the growth of bacterial cells The compound may interact with specific proteins or enzymes within the bacterial cells, disrupting their normal functions and leading to cell death
Biochemical Pathways
This interference could inhibit the growth and proliferation of the bacteria .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given the antibacterial activity observed in similar compounds . This could potentially lead to the death of bacterial cells, thereby helping to clear bacterial infections.
Future Directions
The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” and similar compounds could involve further investigation of their antibacterial activities and potential applications in the development of new antimicrobial agents . Additionally, further exploration of the structure–activity relationship of triazolo[4,3-a]pyrazine derivatives could be beneficial .
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-24-17-15-21-20-14(22(15)8-7-18-17)10-19-16(23)13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUHCJVWFEDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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